8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 8-chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one is a substituted coumarin derivative. Its systematic IUPAC name reflects the positions of functional groups on the benzopyran-2-one backbone. The numbering begins at the oxygen atom in the pyran ring, with the ketone group at position 2. The substituents are located as follows:
- A hydroxyl (-OH) group at position 4.
- A methyl (-CH₃) group at position 5.
- A chlorine atom (-Cl) at position 8.
The CAS Registry Number for this compound is 799262-11-6 . This identifier is critical for unambiguous chemical indexing in databases such as PubChem and regulatory documentation.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₁₀H₇ClO₃ . The structure consists of a benzopyran-2-one core (C₉H₆O₂) with three substituents:
- Chlorine at position 8.
- Hydroxyl at position 4.
- Methyl at position 5.
The structural representation can be visualized as follows:
- A fused benzene and pyran ring system.
- The ketone group at position 2 (pyran ring).
- Substituents on the benzene ring at positions 4, 5, and 8.
A simplified skeletal formula is shown below:
O
||
O—C₁—C₂—C₃—C₄—Cl
| |
C₅—CH₃
Note: Positions 4 (OH), 5 (CH₃), and 8 (Cl) are on the benzene ring.
Positional Isomerism in Substituted Benzopyran-2-one Derivatives
Positional isomerism in coumarin derivatives arises from variations in substituent locations. For example:
Key observations:
- Chlorine position : In this compound, chlorine occupies position 8, whereas in 3-chloro-7-hydroxy-4-methylcoumarin, it is at position 3.
- Hydroxyl and methyl interactions : The proximity of the hydroxyl (position 4) and methyl (position 5) groups in the target compound creates steric and electronic effects distinct from isomers like 7-hydroxy-4-methylcoumarin, where the hydroxyl is at position 7.
Structure
3D Structure
Properties
CAS No. |
799262-11-6 |
|---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
8-chloro-4-hydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-3-6(11)10-9(5)7(12)4-8(13)14-10/h2-4,12H,1H3 |
InChI Key |
OSWOIIRSRFFBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)OC2=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Chlorinated Phenols
The Pechmann reaction remains the cornerstone for synthesizing coumarins, particularly chlorinated derivatives. This method involves condensing a β-keto ester (e.g., ethyl acetoacetate) with a phenol under acidic conditions. For 8-chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one, the key challenge lies in selecting a phenol precursor with appropriate substituents.
Proposed Reaction Pathway :
- Starting Material : 5-Methyl-2-hydroxy-8-chloroacetophenone (or analogous chlorinated phenol).
- Condensing Agent : Ethyl acetoacetate.
- Catalyst : Sulfuric acid (H₂SO₄) or Eaton’s reagent (phosphorus oxychloride/POCl₃).
Example Protocol from Analogous Syntheses (e.g., 6-chloro-4-hydroxy-3-methyl-2H-1-benzopyran-2-one):
Mechanistic Insight :
The Pechmann condensation proceeds via electrophilic aromatic substitution, where the β-keto ester forms a carbocation intermediate. The chloro group at position 8 may influence regioselectivity due to its electron-withdrawing nature, directing electrophilic attack to the 4-hydroxy position.
Chlorination of Preformed Coumarins
Post-synthesis chlorination offers an alternative route, particularly for introducing the 8-chloro group. This method is viable if the parent coumarin (4-hydroxy-5-methyl-2H-1-benzopyran-2-one) is readily available.
Key Steps :
- Parent Coumarin Synthesis : Use 4-hydroxy-5-methyl-2H-1-benzopyran-2-one as a precursor.
- Chlorination Agent : Chlorine gas (Cl₂) or POCl₃ in the presence of a Lewis acid (e.g., AlCl₃).
Example Conditions (e.g., 6-chloro-7-hydroxy-4-methyl-2H-1-benzopyran-2-one):
| Parameter | Value/Description |
|---|---|
| Chlorinating Agent | Cl₂ gas or POCl₃ |
| Catalyst | AlCl₃ |
| Temperature | Reflux (110–130°C) |
| Yield | 82% (for 6-chloro derivative) |
Challenges :
- Regioselectivity : The electron-rich 4-hydroxy and 5-methyl groups may compete for chlorination.
- Oxidation Risk : Strong chlorinating agents may oxidize the methyl group or degrade the coumarin core.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields for coumarin derivatives. This method is particularly effective for O-alkylation or cyclization steps.
Example Protocol (adapted from hydroxycoumarin synthesis):
| Parameter | Value/Description |
|---|---|
| Reagents | 8-Chloro-2-hydroxyacetophenone, ethyl acetoacetate |
| Catalyst | NaH or K₂CO₃ |
| Solvent | Toluene or acetone |
| Microwave Conditions | 130–140°C, 10–15 min |
| Yield | ~70% (estimated based on analogous reactions) |
Benefits :
- Reduced Time : Reactions complete in minutes vs. hours.
- Energy Efficiency : Lower thermal input compared to conventional heating.
Fries Rearrangement
The Fries rearrangement, which involves the migration of an acyl group in aryl esters, could theoretically introduce the methyl group at position 5.
Hypothetical Route :
- Starting Material : 8-Chloro-4-hydroxyphenyl acetate.
- Catalyst : AlCl₃ or FeCl₃.
- Temperature : 150–200°C.
Challenges :
- Competing Reactions : Demethylation or over-acylation may occur.
- Yield Optimization : Requires precise control of Lewis acid concentration.
Spectral Characterization
For the target compound, spectral data would align with analogous structures. For example:
Chemical Reactions Analysis
Chemical Reactions of Benzopyrans
Benzopyrans can undergo a variety of chemical reactions, including:
-
Electrophilic Substitution : Chlorination or bromination can occur at specific positions on the benzene ring.
-
Nucleophilic Substitution : Hydrolysis of ester groups or substitution of halogens with nucleophiles.
-
Ring Opening and Closure : Under certain conditions, the pyran ring can open and reclose, forming different derivatives.
Specific Reactions
-
Hydrolysis : The hydroxyl group in 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one can be further modified through hydrolysis reactions, potentially forming carboxylic acids or other derivatives.
-
Alkylation : The hydroxyl group can be alkylated using alkyl halides in the presence of a base.
-
Halogenation : The compound can undergo further halogenation reactions, introducing additional halogen atoms onto the benzene ring.
Biological Activities of Benzopyrans
Benzopyrans, including coumarins, exhibit a range of biological activities, such as antioxidant, antimicrobial, and anti-inflammatory effects . The specific biological activity of This compound would depend on its structural features and functional groups.
Biological Activity Data
| Compound Type | Activity | Reference |
|---|---|---|
| Pyranocoumarins | Antioxidant | |
| Coumarin Derivatives | Antimicrobial | |
| Benzopyrans | Anti-inflammatory |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one possesses notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Antioxidant Activity
The compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. Studies have indicated that its derivatives exhibit higher antioxidant activity compared to standard antioxidants .
Anticancer Potential
This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells through modulation of the p53 signaling pathway, making it a candidate for further development in cancer therapies .
Case Studies and Research Findings
Several studies have documented the applications and effects of 8-Chloro-4-hydroxy-5-methyl-2H-benzopyran-2-one:
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of various coumarin derivatives, 8-Chloro-4-hydroxy-5-methyl-2H-benzopyran-2-one exhibited significant inhibition of formaldehyde-induced paw edema in rats, demonstrating its effectiveness as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
Research involving the compound's effects on human tumor cell lines showed that it induced apoptosis and inhibited cell proliferation effectively. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), leading to reduced inflammation. Additionally, it may interfere with the cell cycle and induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Functional Group Variations
(a) 5-Amino-8-methyl-4H-benzo-pyran-4-one (Grazul et al., 2012)
- Substituents: Amino group at position 5, methyl at position 8.
- Key Differences: The absence of a 4-hydroxyl group and the presence of an amino group enhance metal-chelation capabilities, as demonstrated by its copper(II) complexes, which exhibit cytotoxic effects (IC₅₀ = 15–25 µM against cancer cell lines) and moderate antioxidant activity .
- logP: Predicted to be lower than the target compound due to the hydrophilic amino group.
(b) 7-(2-Substituted phenylthiazolidinyl)-benzopyran-2-one derivatives (Ronad et al., 2010)
- Substituents : Thiazolidinyl groups at position 5.
- Key Differences : The thiazolidinyl moiety confers antimicrobial activity (MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli). The substitution at position 7, rather than 8, suggests spatial requirements for targeting bacterial enzymes .
(c) Pranlukast Intermediate: 8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Substituents: Amino at position 8, tetrazole at position 2.
- Key Differences : The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability. This compound is a key intermediate in the synthesis of pranlukast, a leukotriene receptor antagonist used in asthma therapy .
(d) 8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7)
- Substituents : Chloro at position 8, methyl at 5, ketone at position 4 (dihydro structure).
- Key Differences : The saturated 3,4-dihydro ring reduces aromaticity, altering electronic properties. This compound has a logP of 2.971, indicating higher lipophilicity than the target compound’s hydroxylated analogue .
Biological Activity
8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one, commonly referred to as a chromone derivative, is a compound that has garnered attention for its diverse biological activities. Chromones and their derivatives are known for various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClO3. It features a chromone backbone with a chlorine atom at the 8-position and hydroxyl and methyl groups at the 4 and 5 positions, respectively.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that this compound can effectively reduce oxidative stress in cellular models.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. In particular, it has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that at a concentration of 100 mg/kg, it significantly reduced paw edema in a rat model induced by carrageenan, confirming its anti-inflammatory efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against several bacterial strains. The compound exhibited notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values ranged from 200 to 400 μg/mL, indicating effective antibacterial action.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values for cell lines such as A549 (lung cancer) and HeLa (cervical cancer) were notably low, suggesting potent anticancer activity.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats, the administration of this compound at doses of 100 mg/kg resulted in a significant reduction in paw swelling compared to the control group. The results indicated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against multiple strains of bacteria. Agar well diffusion methods confirmed that the compound produced zones of inhibition comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Q & A
What spectroscopic techniques are recommended for characterizing 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one?
Level: Basic
Answer:
Characterization of halogenated benzopyranones requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve substituent positions. For example, the chloro and methyl groups will show distinct splitting patterns in 1H NMR, while carbonyl (C=O) and aromatic carbons are identifiable in 13C NMR .
- Infrared Spectroscopy (IR): The hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and carbonyl (C=O stretch, ~1650–1750 cm⁻¹) groups are key diagnostic peaks .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For benzopyranones, loss of CO (28 amu) is common .
Table 1: Typical Spectroscopic Data for Halogenated Benzopyranones
How should researchers design a synthesis protocol for this compound, considering substituent reactivity?
Level: Basic
Answer:
Synthesis of 8-chloro-4-hydroxy-5-methyl derivatives involves strategic substitution:
- Step 1: Start with a benzopyranone core (e.g., 4-hydroxycoumarin). Introduce the methyl group via Friedel-Crafts alkylation at position 5, leveraging directing effects of hydroxyl groups .
- Step 2: Chlorination at position 8 requires electrophilic substitution. Use Cl2 or SO2Cl2 under controlled conditions to avoid over-halogenation .
- Step 3: Protect the hydroxyl group during chlorination (e.g., acetyl protection) to prevent side reactions .
Key Considerations:
- Steric hindrance from the methyl group may slow chlorination. Optimize reaction temperature (e.g., 50–70°C) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
What are the common challenges in crystallographic analysis of halogenated benzopyranones?
Level: Advanced
Answer:
Crystallography of halogenated benzopyranones faces:
- Crystal Packing Issues: Bulky substituents (e.g., Cl, CH3) disrupt symmetry, complicating unit cell determination .
- Hydrogen Bonding: The hydroxyl group forms intermolecular H-bonds, but chloro substituents may reduce solubility, limiting crystal growth .
Methodological Solutions:
- Use slow evaporation (e.g., methanol/water mixtures) to grow crystals .
- Resolve ambiguities in electron density maps via DFT calculations to validate Cl and CH3 positions .
How can contradictions in reported biological activity data for this compound be resolved?
Level: Advanced
Answer:
Discrepancies in bioactivity data often stem from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solubility Issues: Low aqueous solubility may lead to inconsistent dosing. Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity .
Table 2: Comparative Bioactivity Data from Contradictory Studies
| Study | Model | IC50 (µM) | Key Variable |
|---|---|---|---|
| A | PI3K inhibition | 1.2 | Recombinant enzyme |
| B | PI3K inhibition | 12.5 | Native enzyme |
Resolution Strategies:
- Replicate assays under standardized conditions (pH, temperature, solvent) .
- Validate purity (>98%) via HPLC before testing .
What safety precautions are necessary when handling this compound?
Level: Basic
Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (P95) if handling powders .
- Ventilation: Work in a fume hood to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What methodologies are effective in analyzing the compound’s stability under various pH conditions?
Level: Advanced
Answer:
- pH Stability Assay: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. The hydroxyl group is prone to oxidation at pH >10 .
Table 3: Stability Data Across pH
| pH | Degradation (%) | Half-Life (h) |
|---|---|---|
| 2 | <5 | >48 |
| 7 | 10 | 24 |
| 12 | 95 | 1.5 |
Recommendation: Store at pH 5–7 (aqueous) or in anhydrous DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
